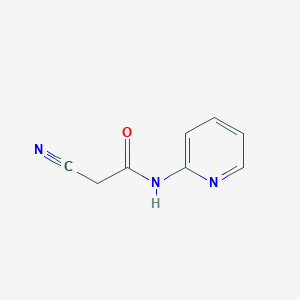

2-cyano-N-(pyridin-2-yl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(pyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(pyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEKHNOMXFPLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351655 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-06-1 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide

Introduction

2-cyano-N-(pyridin-2-yl)acetamide is a valuable chemical intermediate in the landscape of pharmaceutical and materials science research. Its unique molecular architecture, featuring a pyridine ring, an amide linkage, and a cyano group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of the primary synthesis pathways for 2-cyano-N-(pyridin-2-yl)acetamide, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: N-Acylation of 2-Aminopyridine with an Alkyl Cyanoacetate

The most direct and widely employed method for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide is the N-acylation of 2-aminopyridine with an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the alkyl cyanoacetate.

The general transformation is depicted below:

Caption: Stepwise workflow of the nucleophilic acyl substitution mechanism.

Experimental Protocols

Two primary protocols are presented, differing in their reaction conditions. The choice between them may depend on the available equipment, desired reaction time, and scale of the synthesis.

Protocol 1: Reflux Conditions

This method is analogous to the general synthesis of N-alkylated-2-cyanoacetamide derivatives and is suitable for ensuring a complete reaction. [1] Materials:

-

2-Aminopyridine

-

Ethyl cyanoacetate

-

Ethanol (optional, as solvent)

-

Diethyl ether (for washing)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents). A solvent such as ethanol can be used, but the reaction can also be run neat.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven to obtain 2-cyano-N-(pyridin-2-yl)acetamide as a solid.

Protocol 2: Room Temperature (Neat) Conditions

This method, adapted from the synthesis of a similar compound, offers a milder alternative to refluxing. [2] Materials:

-

2-Aminopyridine

-

Methyl cyanoacetate or Ethyl cyanoacetate

-

Diethyl ether (for washing)

-

Standard laboratory glassware (Erlenmeyer flask, etc.)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In an Erlenmeyer flask equipped with a magnetic stirrer, place methyl or ethyl cyanoacetate.

-

Slowly add 2-aminopyridine (1 equivalent) to the stirred cyanoacetate ester (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours. A precipitate is expected to form during this time.

-

Collect the precipitate by filtration.

-

Wash the solid product several times with diethyl ether.

-

Dry the pure 2-cyano-N-(pyridin-2-yl)acetamide under a stream of nitrogen or in a vacuum oven.

Data Presentation

| Parameter | Protocol 1 (Reflux) | Protocol 2 (Room Temp) |

| Starting Materials | 2-Aminopyridine, Ethyl cyanoacetate | 2-Aminopyridine, Methyl/Ethyl cyanoacetate |

| Solvent | Optional (e.g., Ethanol) or Neat | Neat |

| Temperature | Reflux | Room Temperature |

| Reaction Time | 2-4 hours | 4-6 hours |

| Work-up | Filtration/Concentration, Diethyl ether wash | Filtration, Diethyl ether wash |

| Typical Yield | Good to Excellent | Good to Excellent |

Characterization of 2-cyano-N-(pyridin-2-yl)acetamide

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectral data based on analogous structures. [3]

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, the methylene protons of the cyanoacetyl group, and the amide N-H proton.

-

¹³C NMR: Resonances for the carbons of the pyridine ring, the cyano group, the amide carbonyl, and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the nitrile, and the C=O stretch of the amide carbonyl.

Causality Behind Experimental Choices

-

Stoichiometry: A slight excess of the alkyl cyanoacetate is often used to ensure complete consumption of the more valuable 2-aminopyridine.

-

Temperature: Refluxing provides the necessary activation energy to drive the reaction to completion in a shorter time frame. However, the room temperature method can be advantageous for sensitive substrates, although it may require a longer reaction time.

-

Solvent: While the reaction can be run neat, using a solvent like ethanol can aid in dissolving the starting materials and controlling the reaction temperature.

-

Work-up: The use of a non-polar solvent like diethyl ether for washing is effective in removing non-polar impurities and unreacted starting materials, given that the product is typically a more polar solid.

Conclusion

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide via the N-acylation of 2-aminopyridine with an alkyl cyanoacetate is a robust and versatile method. By understanding the underlying reaction mechanism and carefully selecting the experimental conditions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The protocols provided in this guide offer a solid foundation for the successful synthesis and characterization of 2-cyano-N-(pyridin-2-yl)acetamide in a laboratory setting.

References

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

-

Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available at: [Link]

Sources

physicochemical properties of "2-cyano-N-(pyridin-2-yl)acetamide"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-N-(pyridin-2-yl)acetamide

Introduction

2-Cyano-N-(pyridin-2-yl)acetamide, identified by CAS Number 90004-06-1, is a heterocyclic organic compound that integrates three key functional moieties: a pyridine ring, an amide linkage, and a cyano group.[1][2][3][4] This unique structural combination makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine ring influences the compound's electronic properties and offers a site for potential biological interactions, while the cyano and acetamide groups impart reactivity that renders it a versatile precursor for the synthesis of more complex molecules.[1] Its derivatives have been explored for various applications, including their potential as antimicrobial and anticancer agents.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core physicochemical properties of 2-cyano-N-(pyridin-2-yl)acetamide, outlines methodologies for its characterization and synthesis, and discusses its reactivity profile and safety considerations. The insights herein are designed to facilitate its effective use in research and development settings.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and structural properties for 2-cyano-N-(pyridin-2-yl)acetamide are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-cyano-N-pyridin-2-ylacetamide | [2] |

| CAS Number | 90004-06-1 | [1][2][3] |

| Molecular Formula | C₈H₇N₃O | [1][2][3][4] |

| Molecular Weight | 161.16 g/mol | [1][3][4] |

| Synonyms | 2-Cyano-N-(2-pyridinyl)acetamide, N1-(2-pyridyl)-2-cyanoacetamide | [1][2] |

The molecule's structure consists of a central acetamide group where the amide nitrogen is substituted with a pyridin-2-yl group, and the alpha-carbon is substituted with a cyano group. This arrangement results in a molecule with significant polarity and multiple sites for hydrogen bonding, which dictates its physical properties like solubility and melting point.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. These properties are essential for designing experimental protocols, developing formulations, and understanding pharmacokinetic profiles.

| Property | Value / Description | Significance in Research & Development |

| Physical State | Solid at room temperature. | Affects handling, storage, and formulation strategies. |

| Solubility | Soluble in polar organic solvents.[1] | Crucial for selecting appropriate solvents for synthesis, purification, and in vitro assays. Limited aqueous solubility is expected, which may require co-solvents for biological testing. |

| XLogP3 | Data not available in searched literature. | This value predicts the lipophilicity of the compound, which is a key determinant of membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| Hydrogen Bond Donor Count | 1 (from the amide N-H) | Influences solubility, crystal packing, and receptor-binding interactions. |

| Hydrogen Bond Acceptor Count | 4 (from the pyridine N, amide O, and cyano N) | Affects solubility and the potential for forming intermolecular interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | Data not available in searched literature. | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Melting Point | Data not available in searched literature. | Indicates purity and thermal stability. For context, the related compound 2-cyanoacetamide melts at 119-121 °C.[5] |

Analytical Characterization Workflow

Confirming the identity, purity, and structure of 2-cyano-N-(pyridin-2-yl)acetamide is a critical step in any research endeavor. A multi-technique approach is necessary for unambiguous characterization.

Caption: Analytical workflow for structural confirmation and purity assessment.

Experimental Protocols

A. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups.

-

Methodology:

-

Prepare a sample by either creating a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

-

-

Expected Peaks: Based on analyses of similar structures, the following peaks are anticipated[6][7][8]:

-

~3300-3180 cm⁻¹: N-H stretching of the secondary amide.

-

~2260-2240 cm⁻¹: C≡N (nitrile) stretching, which is a sharp and characteristic band.

-

~1680-1660 cm⁻¹: C=O (amide I band) stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching from the pyridine ring.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.

-

Methodology:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Integrate the ¹H NMR signals and analyze the chemical shifts (δ) and coupling patterns.

-

-

Expected ¹H NMR Signals:

-

A singlet corresponding to the two protons of the methylene (CH₂) group.

-

A set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring.

-

A broad singlet for the amide (N-H) proton, which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Signals for the 8 distinct carbon atoms, including the methylene carbon, the cyano carbon (typically δ > 115 ppm), the carbonyl carbon (typically δ > 160 ppm), and the five carbons of the pyridine ring.

-

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure. PubChem indicates the availability of GC-MS data for this compound.[2]

-

Methodology:

-

Introduce the sample into the mass spectrometer, typically via direct infusion, GC, or LC.

-

Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

-

Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 162.17 or a parent ion [M]⁺ at m/z 161.16, corresponding to the compound's molecular formula.

Synthesis and Chemical Reactivity

2-Cyano-N-(pyridin-2-yl)acetamide is not naturally occurring and must be prepared through chemical synthesis. Its functional groups make it a valuable intermediate for constructing more elaborate molecular architectures.

Synthetic Pathway

A common and efficient method for synthesizing N-substituted-2-cyanoacetamides involves the condensation of a primary amine with a cyanoacetic acid ester.[6][7]

Caption: Synthesis via condensation of 2-aminopyridine and ethyl cyanoacetate.

Protocol: Synthesis of 2-Cyano-N-(pyridin-2-yl)acetamide

-

In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).

-

Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature. A solid precipitate is expected to form.

-

Filter the solid product and wash it with a cold solvent such as diethyl ether or ethanol to remove unreacted starting materials.

-

Dry the product under vacuum to yield pure 2-cyano-N-(pyridin-2-yl)acetamide.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Active Methylene Group: The CH₂ group is flanked by two electron-withdrawing groups (cyano and carbonyl), making its protons acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile, enabling Knoevenagel condensations and Michael additions.

-

Cyano Group: The nitrile can undergo nucleophilic addition or be hydrolyzed to a carboxylic acid or amide. It is a key participant in cycloaddition reactions for forming various heterocyclic rings.[1]

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or act as a ligand for metal coordination. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. According to the Globally Harmonized System (GHS) classification, 2-cyano-N-(pyridin-2-yl)acetamide presents several hazards.[2]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Irritant |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Irritant |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Irritant |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Irritant |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Irritant |

-

Signal Word: Warning[2]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

-

Stability: Specific chemical stability data is limited, but the compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

2-Cyano-N-(pyridin-2-yl)acetamide is a structurally rich organic compound whose physicochemical properties make it a valuable and versatile tool for chemical synthesis and drug discovery. Its polarity, hydrogen bonding capabilities, and the distinct reactivity of its cyano, amide, and pyridine moieties provide a robust platform for creating diverse molecular entities. A thorough understanding of its properties, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their research.

References

-

2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187 - PubChem. [Link]

-

Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. [Link]

-

(N-pyridyl)2-cyanoacetamide | C8H9N3O | CID 129832595 - PubChem. [Link]

-

2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds - Sciforum. [Link]

-

A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives - Scientific & Academic Publishing. [Link]

Sources

- 1. CAS 90004-06-1: 2-cyano-N-(pyridin-2-yl)acetamide [cymitquimica.com]

- 2. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 90004-06-1 CAS MSDS (2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Cyanoacetamide | 107-91-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. article.sapub.org [article.sapub.org]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-cyano-N-(pyridin-2-yl)acetamide (CAS Number: 90004-06-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(pyridin-2-yl)acetamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The document elucidates the compound's chemical and physical properties, explores rational synthetic approaches, and discusses its reactivity and potential applications as a scaffold in drug discovery. Particular attention is given to the synergistic roles of the cyano, acetamide, and pyridine moieties, which impart unique electronic and biological properties to the molecule. This guide serves as a foundational resource for researchers seeking to leverage this compound in the development of novel therapeutics and functional materials.

Introduction: A Molecule of Strategic Importance

2-cyano-N-(pyridin-2-yl)acetamide (CAS: 90004-06-1) is a small molecule of considerable interest in the field of medicinal chemistry.[1] Its structure, which incorporates a pyridine ring, an acetamide linkage, and a cyano group, represents a confluence of functionalities known to interact with biological systems. The pyridine ring is a common motif in numerous pharmaceuticals, often enhancing solubility and the ability to form key interactions with biological targets.[1] The cyano and acetamide groups contribute to the molecule's reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.[1] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its potential as a building block in the design of next-generation therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of 2-cyano-N-(pyridin-2-yl)acetamide.

General Properties

2-cyano-N-(pyridin-2-yl)acetamide typically presents as a solid at room temperature and exhibits solubility in polar organic solvents.[1] This solubility profile is attributed to the presence of polar functional groups capable of hydrogen bonding.

Table 1: Physicochemical Properties of 2-cyano-N-(pyridin-2-yl)acetamide

| Property | Value | Source |

| CAS Number | 90004-06-1 | [2] |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Data

Table 2: Key Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Key Features | Source (for related compounds) |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the acetamide group are expected. | [3][4] |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the cyano group, the carbonyl group, and the methylene carbon are anticipated. Data for cyanoacetamide shows peaks around 26.18 ppm (CH₂), 116.77 ppm (CN), and 168.15 ppm (C=O). | [2][5] |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyano group. The top mass-to-charge ratio (m/z) peaks observed in the GC-MS of 2-cyano-N-(pyridin-2-yl)acetamide are at 94, 67, and 78. | [2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the cyano group, and the C=O stretch of the amide are expected. | [6] |

Synthesis and Reaction Chemistry

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide can be approached through established methods for amide bond formation. The most logical and widely employed strategy involves the reaction of 2-aminopyridine with a cyanoacetic acid derivative.

Proposed Synthetic Pathway

The primary route for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with an activated cyanoacetic acid derivative, such as an ester (e.g., ethyl cyanoacetate).[7]

Caption: Proposed synthesis of 2-cyano-N-(pyridin-2-yl)acetamide.

Detailed Experimental Protocol (General Method)

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

The reaction can be performed neat or in a high-boiling point solvent such as toluene or xylene to facilitate the removal of the ethanol byproduct.

Step 2: Reaction Conditions

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction time will vary depending on the scale and specific conditions but is typically in the range of 4-24 hours.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Key Chemical Reactivity

The chemical reactivity of 2-cyano-N-(pyridin-2-yl)acetamide is governed by its three key functional groups:

-

The Cyano Group: This group is a strong electron-withdrawing group and can participate in nucleophilic addition and cycloaddition reactions.[1]

-

The Methylene Group: The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be deprotonated by a base, allowing for a variety of condensation reactions.

-

The Amide and Pyridine Moieties: These groups can be involved in hydrogen bonding and can be functionalized further. The pyridine nitrogen can also act as a nucleophile or a base.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 2-cyano-N-(pyridin-2-yl)acetamide make it an attractive scaffold for the development of new therapeutic agents.

As a Precursor for Bioactive Heterocycles

This molecule is an excellent starting material for the synthesis of a wide range of more complex heterocyclic compounds, including pyridones, pyrimidines, and other fused ring systems that have shown diverse biological activities.[9]

Potential as an Enzyme Inhibitor

The 2-cyanoacrylamide moiety, which can be derived from 2-cyano-N-(pyridin-2-yl)acetamide, has been identified as a key pharmacophore in the design of enzyme inhibitors. For example, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in inflammatory signaling pathways.[10] This suggests that 2-cyano-N-(pyridin-2-yl)acetamide could serve as a starting point for the development of novel anti-inflammatory or anticancer agents.

Caption: Potential drug discovery workflow.

Insecticidal Activity

Research on a closely related compound, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has demonstrated significant insecticidal activity against the cowpea aphid (Aphis craccivora).[6] The study revealed potent activity, with LC₅₀ values as low as 0.041 ppm after 48 hours of treatment for nymphs.[6] This finding suggests that the 2-cyano-N-(pyridin-2-yl)acetamide scaffold may be a promising starting point for the development of new classes of insecticides.

Table 3: Insecticidal Activity of a Related Pyridine-thio-acetamide Derivative

| Target Organism | LC₅₀ (ppm) - 24h | LC₅₀ (ppm) - 48h | Source |

| Cowpea aphid (nymphs) | 0.192 | 0.041 | [6] |

| Cowpea aphid (adults) | 1.233 | 0.142 | [6] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-cyano-N-(pyridin-2-yl)acetamide is associated with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Harmful in contact with skin (H312)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

Harmful if inhaled (H332)[2]

-

May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-cyano-N-(pyridin-2-yl)acetamide is a molecule with significant untapped potential. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it a valuable tool for both synthetic and medicinal chemists. The preliminary indications of biological activity in related compounds underscore the promise of this scaffold in the development of new pharmaceuticals and agrochemicals. This technical guide provides a solid foundation for researchers to explore the rich chemistry and potential applications of this intriguing compound. Further research into its specific biological targets and mechanisms of action is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. rsc.org [rsc.org]

- 2. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyanoacetamide(107-91-5) 1H NMR [m.chemicalbook.com]

- 5. 2-Cyanoacetamide(107-91-5) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of "2-cyano-N-(pyridin-2-yl)acetamide"

An In-depth Technical Guide to the Molecular Structure of 2-cyano-N-(pyridin-2-yl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-cyano-N-(pyridin-2-yl)acetamide, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, elucidate its structural features through spectroscopic and analytical data, and discuss its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical scaffold.

Introduction and Significance

2-cyano-N-(pyridin-2-yl)acetamide (CAS No. 90004-06-1) is an organic compound featuring a pyridine ring linked to a cyanoacetamide functional group.[1][2] Its molecular formula is C₈H₇N₃O.[1][3] The convergence of three key functional moieties—a pyridine ring, a reactive cyano group, and an acetamide linker—makes this molecule a highly versatile precursor for the synthesis of more complex heterocyclic systems.[2][4] These resulting systems are explored for various applications, including as fluorescent scaffolds and in the development of novel therapeutic agents and agrochemicals.[5][6] Understanding the nuanced details of its molecular structure is paramount to harnessing its full synthetic potential and predicting its behavior in chemical and biological systems.

Molecular Structure and Physicochemical Properties

The IUPAC name for this compound is 2-cyano-N-pyridin-2-ylacetamide.[3] The structure consists of a central acetamide group where the nitrogen atom is substituted with a pyridin-2-yl group, and the alpha-carbon is substituted with a cyano group.

Structural Diagram

Caption: 2D structure of 2-cyano-N-(pyridin-2-yl)acetamide.

Physicochemical Data

The predicted physicochemical properties are crucial for understanding the compound's behavior in various solvents and biological environments. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | [1][3] |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 70.1 Ų | [7] |

| Exact Mass | 161.058911479 Da | [3] |

Synthesis Protocol

The synthesis of N-substituted-2-cyanoacetamides is typically achieved through the condensation of an amine with an activated cyanoacetic acid derivative, most commonly ethyl cyanoacetate.[5] This reaction is a straightforward and efficient method for forming the core structure.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide.

Step-by-Step Methodology

Causality: The choice of refluxing at a high temperature is to overcome the activation energy for the nucleophilic acyl substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. Ethanol is often eliminated as a byproduct. Monitoring by Thin-Layer Chromatography (TLC) is a critical, self-validating step to ensure the reaction proceeds to completion, preventing the isolation of starting materials.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts (e.g., 0.02 mol) of 2-aminopyridine and ethyl cyanoacetate.[5]

-

Reaction : Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting materials are consumed (typically 2-4 hours).[5]

-

Isolation : After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification : Collect the solid product by vacuum filtration. Wash the solid sequentially with cold diethyl ether and ethanol to remove any unreacted starting materials and soluble impurities.[5]

-

Drying : Dry the purified product under vacuum to yield 2-cyano-N-(pyridin-2-yl)acetamide as a solid.

Spectroscopic and Crystallographic Analysis

Structural confirmation relies on a combination of spectroscopic methods. While a specific crystal structure for the title compound is not publicly available, data from closely related analogs can provide valuable insights into its solid-state conformation.

Spectroscopic Data

Spectroscopic analysis provides the definitive fingerprint for the molecule, confirming the presence and connectivity of its functional groups.

| Technique | Functional Group | Expected Wavenumber/Shift | Rationale |

| IR Spectroscopy | C≡N (Nitrile) | ~2255 cm⁻¹ | Strong, sharp absorption characteristic of the cyano group stretch.[5][8] |

| C=O (Amide I) | ~1670 cm⁻¹ | Strong absorption due to the carbonyl stretch of the secondary amide.[5][8] | |

| N-H (Amide) | ~3300 cm⁻¹ | Moderate absorption from the N-H bond stretch.[5][8] | |

| ¹H NMR | Aromatic (Pyridine) | 7.0-8.5 ppm | Complex multiplet signals corresponding to the four protons on the pyridine ring. |

| -CH₂- (Methylene) | ~3.6 ppm | A singlet corresponding to the two protons of the methylene group adjacent to the cyano and carbonyl groups.[5] | |

| N-H (Amide) | ~7.9 ppm | A broad singlet for the amide proton, which may exchange with D₂O.[5] | |

| ¹³C NMR | C≡N (Nitrile) | ~115 ppm | Signal for the carbon of the cyano group. |

| C=O (Amide) | ~165 ppm | Signal for the carbonyl carbon. | |

| Aromatic (Pyridine) | 110-150 ppm | Multiple signals for the five carbons of the pyridine ring. |

Insights from X-ray Crystallography of Analogs

Analysis of the crystal structure of a related compound, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide, reveals key structural motifs that are likely conserved.[9] In this analog, the acetamide side chain is nearly coplanar with the pyridine ring, with dihedral angles between them being very small (1.77° to 7.95°).[9] This planarity suggests significant electronic conjugation between the ring and the side chain.

Furthermore, the structure is stabilized by extensive intermolecular hydrogen bonding. N-H groups act as hydrogen bond donors, while the carbonyl oxygen and pyridine nitrogen act as acceptors.[9] This leads to the formation of dimeric structures and extended networks, which dictates the crystal packing and influences the material's physical properties, such as melting point and solubility.

Caption: Intermolecular hydrogen bonding network between adjacent molecules.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in 2-cyano-N-(pyridin-2-yl)acetamide endows it with rich chemical reactivity.

-

The Cyanoacetamide Moiety : This is a highly active component. The methylene protons are acidic and can be deprotonated by a base, generating a nucleophilic carbanion. This carbanion can then participate in various C-C bond-forming reactions, such as Knoevenagel condensations with aldehydes and ketones.[10]

-

The Nitrile Group : The cyano group is a versatile functional handle. It can undergo nucleophilic addition, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine. It is also a key component in cycloaddition reactions for the synthesis of other heterocyclic rings.[2]

-

The Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the N-acetamide substituent.

This compound serves as a crucial intermediate in the synthesis of 3-cyano-2-pyridone derivatives, which are valuable scaffolds in materials science due to their fluorescent properties.[5][8] The synthesis involves the reaction of the cyanoacetamide with a 1,3-dicarbonyl compound like acetylacetone in the presence of a base.[5]

Conclusion

2-cyano-N-(pyridin-2-yl)acetamide is a molecule of significant structural and synthetic importance. Its architecture, characterized by the interplay of a pyridine ring, a cyano group, and an acetamide linker, has been thoroughly elucidated by spectroscopic methods. The planarity and hydrogen bonding capabilities inferred from related crystal structures provide a basis for understanding its solid-state behavior and intermolecular interactions. As a versatile synthetic precursor, it offers multiple reactive sites, enabling the construction of a wide array of complex heterocyclic compounds with promising applications in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its effective utilization in advanced research and development.

References

-

PubChem. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]

-

PubChem. (N-pyridyl)2-cyanoacetamide | C8H9N3O | CID 129832595. Available from: [Link]

-

Kamal El-Dean, A. M., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Available from: [Link]

-

El-Faham, A., et al. (2015). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o893–o894. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available from: [Link]

-

NIST. Acetamide, 2-cyano-. In NIST Chemistry WebBook. Available from: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available from: [Link]

-

Al-Awadi, F. A., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ResearchGate. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 90004-06-1: 2-cyano-N-(pyridin-2-yl)acetamide [cymitquimica.com]

- 3. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (N-pyridyl)2-cyanoacetamide | C8H9N3O | CID 129832595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of "2-cyano-N-(pyridin-2-yl)acetamide"

An In-depth Technical Guide on the Spectroscopic Data of "2-cyano-N-(pyridin-2-yl)acetamide"

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This guide provides a comprehensive, field-proven analysis of the spectroscopic data for 2-cyano-N-(pyridin-2-yl)acetamide. Our focus extends beyond mere data presentation; we aim to elucidate the causal relationships between the molecular structure and its spectral output, empowering researchers to interpret and validate their own findings with confidence. The protocols and interpretations herein are grounded in established principles of analytical chemistry and are designed to be self-validating.

Core Molecular Profile

2-cyano-N-(pyridin-2-yl)acetamide (Molecular Formula: C₈H₇N₃O, Exact Mass: 161.0589 g/mol ) is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a nitrile group.[1] This specific arrangement of functional groups creates a distinct electronic environment that is readily interrogated by modern spectroscopic methods. Understanding its signature in NMR, IR, and MS is fundamental to confirming its identity in synthesis, metabolism studies, or quality control workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the definitive structural map of the molecule by probing the magnetic environments of the ¹H and ¹³C nuclei. The choice of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it can influence the chemical shifts of labile protons, such as the amide N-H.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals the hydrogen framework of the molecule. Each unique proton environment gives rise to a distinct signal, and the splitting pattern (multiplicity) of that signal reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-cyano-N-(pyridin-2-yl)acetamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale & In-Field Insights |

| ~8.2-8.4 | d | 1H | Pyridine H-6 | Adjacent to the ring nitrogen and the amide linkage, this proton is strongly deshielded, placing it furthest downfield. |

| ~8.1-8.3 | d | 1H | Pyridine H-3 | Deshielded by the inductive effect of the ring nitrogen. |

| ~7.7-7.9 | t or ddd | 1H | Pyridine H-4 | Influenced by coupling to H-3 and H-5, its chemical shift is intermediate among the pyridine protons. |

| ~7.1-7.3 | t or ddd | 1H | Pyridine H-5 | Generally the most upfield of the pyridine protons. |

| ~3.9-4.1 | s | 2H | Methylene (-CH₂-) | The singlet multiplicity confirms no adjacent protons. Its chemical shift is influenced by the adjacent electron-withdrawing amide and nitrile groups.[2][3] |

| ~9.5-10.5 | br s | 1H | Amide (-NH-) | This proton is labile and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments and offers insight into the electronic nature of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for 2-cyano-N-(pyridin-2-yl)acetamide

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & In-Field Insights |

| ~163-166 | Amide Carbonyl (C=O) | The carbonyl carbon is characteristic and appears significantly downfield due to the double bond to the electronegative oxygen. |

| ~150-152 | Pyridine C-2 | The carbon directly bonded to the amide nitrogen is deshielded. |

| ~147-149 | Pyridine C-6 | The carbon alpha to the ring nitrogen is strongly deshielded. |

| ~138-140 | Pyridine C-4 | The para-carbon relative to the ring nitrogen. |

| ~120-122 | Pyridine C-5 | An upfield aromatic carbon signal. |

| ~114-116 | Pyridine C-3 | An upfield aromatic carbon signal. |

| ~115-117 | Nitrile Carbon (C≡N) | This region is characteristic for nitrile carbons. |

| ~25-30 | Methylene Carbon (-CH₂-) | An aliphatic carbon signal shifted downfield by the adjacent electron-withdrawing groups. |

NMR Experimental Workflow: A Self-Validating Protocol

Acquiring high-fidelity NMR data requires a systematic approach. This workflow ensures reproducibility and minimizes artifacts.

Caption: A robust workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of bonds, allowing for the rapid identification of key functional groups.

Table 3: Key IR Absorption Bands for 2-cyano-N-(pyridin-2-yl)acetamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3180-3350 | N-H Stretch | Secondary Amide | A sharp to medium peak in this region is a strong indicator of the amide N-H bond.[2][3] |

| ~2250-2260 | C≡N Stretch | Nitrile | The nitrile stretch is a sharp, medium-intensity band in a relatively clean region of the spectrum, making it a highly diagnostic peak.[2][3] |

| ~1670-1690 | C=O Stretch (Amide I) | Secondary Amide | This is a very strong and sharp absorption, characteristic of the amide carbonyl group.[2][3] |

| ~1570-1600 | C=C, C=N Stretches | Pyridine Ring | Multiple bands in this region are characteristic of the aromatic pyridine ring system. |

| ~1510-1550 | N-H Bend (Amide II) | Secondary Amide | This band arises from a combination of N-H bending and C-N stretching and is diagnostic for secondary amides. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 2-cyano-N-(pyridin-2-yl)acetamide, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its monoisotopic mass (161.06).

The fragmentation is dictated by the stability of the resulting ions. The amide bond is a common point of cleavage.

Caption: A plausible EI fragmentation pathway for the title compound.

Interpretation of Fragmentation:

-

Primary Fragmentation: The most likely initial fragmentation is the cleavage of the C-N amide bond or the C-C bond alpha to the carbonyl.

-

Formation of m/z 94: Loss of the ketene radical (•CH₂C≡O) via cleavage of the amide C-N bond would yield the stable 2-aminopyridine cation radical at m/z 94. This is often a dominant peak in related structures.

-

Formation of m/z 93: Subsequent loss of a hydrogen radical from the m/z 94 fragment can lead to the ion at m/z 93.

This predictive framework, based on established fragmentation mechanisms for N-substituted cyanoacetamides, provides a robust system for confirming the compound's identity via MS.[4]

References

-

PubChem. (n.d.). 2-cyano-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2015). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

-

El-Mekabaty, A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]

-

El-Mekabaty, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Perisic-Janjic, N., et al. (2009). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Retrieved from [Link]

Sources

Solubility Profile of 2-cyano-N-(pyridin-2-yl)acetamide in Organic Solvents

An In-depth Technical Guide for the Characterization of

Introduction: The Critical Role of Solubility

2-cyano-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a nitrile group. This unique combination of functional groups makes it a valuable scaffold in the synthesis of novel pharmaceutical agents and functional materials. However, its utility in any application is fundamentally governed by its solubility.

In drug development, solubility directly impacts bioavailability, formulation possibilities, and the viability of purification strategies. Poor solubility can terminate the progression of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate quantification of the solubility of 2-cyano-N-(pyridin-2-yl)acetamide in a range of relevant organic solvents is not merely a data point, but a cornerstone of its rational development.

This document outlines the theoretical considerations for predicting solubility, provides a robust experimental protocol for its determination, and discusses the interpretation of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides the foundation for predicting solubility. This is dictated by the intermolecular forces between the solute (2-cyano-N-(pyridin-2-yl)acetamide) and the solvent molecules. A detailed analysis of the solute's structure is paramount.

Molecular Structure of 2-cyano-N-(pyridin-2-yl)acetamide:

-

Hydrogen Bond Donors: The amide N-H group.

-

Hydrogen Bond Acceptors: The pyridine nitrogen atom, the amide carbonyl oxygen (C=O), and the nitrile nitrogen (C≡N).

-

Polarity: The molecule possesses significant polarity due to the presence of multiple electronegative atoms (N, O) and the resulting dipole moments.

-

Aromatic System: The pyridine ring provides a region of π-stacking potential.

Hypothesized Solubility:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.

-

Moderate to Good Solubility Expected in: Polar protic solvents like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, interacting with the multiple polar sites on the molecule.

-

Moderate Solubility Expected in: Solvents of intermediate polarity like Acetonitrile (ACN) and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Low to Negligible Solubility Expected in: Non-polar solvents such as toluene and hexanes. The significant polarity mismatch between the solute and these solvents will prevent effective solvation.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, the equilibrium (or shake-flask) method is the gold standard. This method ensures that the solution has reached its maximum saturation point under controlled conditions. The following protocol provides a self-validating workflow.

Materials and Equipment

-

Solute: 2-cyano-N-(pyridin-2-yl)acetamide (purity >98%)

-

Solvents: HPLC-grade Methanol, Ethanol, Acetonitrile, DMSO, THF, Toluene, Hexane.

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Benchtop centrifuge with temperature control

-

Calibrated pipettes

-

HPLC-UV or UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh and dissolve a small amount of 2-cyano-N-(pyridin-2-yl)acetamide in a suitable solvent (e.g., DMSO or ACN) to create a concentrated stock solution (e.g., 10 mg/mL). This will be used to generate a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards of known concentrations. Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a linear calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration). The R² value should be >0.99 for the curve to be considered valid.

-

Sample Preparation: Add an excess amount of solid 2-cyano-N-(pyridin-2-yl)acetamide to a 2 mL vial. An amount that is visibly in excess after equilibration is crucial (e.g., 5-10 mg).

-

Solvent Addition: Accurately pipette a fixed volume of the desired organic solvent (e.g., 1 mL) into the vial containing the solid.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A 24-hour period is typically adequate, but 48 hours is recommended to ensure complete equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature to pellet the remaining solid. This step is critical to avoid contamination of the supernatant with undissolved particles.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtered supernatant with a suitable solvent to ensure the concentration falls within the linear range of the previously generated calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample using the calibration curve equation. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.

Workflow Visualization

The following diagram illustrates the key steps in the equilibrium solubility determination workflow.

Caption: Workflow for determining equilibrium solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The data should be reported in standard units such as mg/mL and mol/L.

Table 1: Hypothetical Solubility Data for 2-cyano-N-(pyridin-2-yl)acetamide at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | > 1.15 |

| Acetonitrile (ACN) | 25.5 | 0.146 | |

| Polar Protic | Methanol | 45.2 | 0.259 |

| Ethanol | 15.8 | 0.091 | |

| Intermediate | Tetrahydrofuran (THF) | 8.3 | 0.048 |

| Non-Polar | Toluene | < 0.1 | < 0.001 |

| Hexane | < 0.01 | < 0.0001 |

Note: The data in this table is illustrative and must be determined experimentally.

Interpretation of Results:

The experimental results should be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO would confirm the dominant role of strong dipole-dipole interactions and hydrogen bond acceptance. Lower solubility in ethanol compared to methanol, if observed, could be attributed to the increased non-polar character of the ethyl group, slightly disfavoring the interaction with the highly polar solute. Extremely low solubility in toluene and hexane validates the "like dissolves like" principle.

This verified solubility data is directly applicable to:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.

-

Purification: Designing crystallization or chromatography protocols. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Pharmaceutical Formulation: Identifying suitable solvent systems for creating liquid formulations or for use in spray-drying processes.

Conclusion

The solubility of 2-cyano-N-(pyridin-2-yl)acetamide is a fundamental property that dictates its practical application. A systematic approach, combining theoretical structural analysis with rigorous experimental determination via the equilibrium method, provides the reliable data necessary for informed decision-making in research and development. The protocol and framework presented herein offer a robust pathway to fully characterize this compound, enabling its effective utilization in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using homemade device. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 519-525. Available at: [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-cyano-N-(pyridin-2-yl)acetamide

For Immediate Release

[City, State] – January 16, 2026 – In the vast landscape of chemical synthesis, certain molecules emerge as pivotal building blocks, their versatility paving the way for countless scientific advancements. 2-cyano-N-(pyridin-2-yl)acetamide, a seemingly unassuming compound, represents one such cornerstone in the edifice of modern medicinal and materials chemistry. This in-depth technical guide delves into the discovery and historical evolution of this important scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and burgeoning applications.

Unveiling the Core Structure: Physicochemical Properties and Spectroscopic Signature

2-cyano-N-(pyridin-2-yl)acetamide, identified by the CAS Number 90004-06-1, is an organic compound with the chemical formula C₈H₇N₃O. Its molecular structure is characterized by the elegant fusion of three key functional moieties: a cyano group (-C≡N), an acetamide linkage (-NHC(=O)CH₂-), and a pyridin-2-yl group. This unique amalgamation of functionalities bestows upon the molecule a distinct set of physicochemical properties and a rich chemical reactivity, making it a valuable synthon in organic chemistry.

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 90004-06-1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in most polar organic solvents |

The structural elucidation of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives is routinely achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy typically reveals characteristic absorption bands for the nitrile C≡N stretch, the amide C=O stretch, and N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the pyridyl, acetamido, and cyanoethyl fragments. Mass spectrometry further corroborates the molecular weight and fragmentation pattern.

The Genesis of a Scaffold: Historical Context and Discovery

While the precise moment of the first synthesis of 2-cyano-N-(pyridin-2-yl)acetamide is not definitively documented in a single seminal publication, its emergence can be understood within the broader historical context of the development of cyanoacetamide chemistry. The cyanoacetamide core itself has been a subject of investigation since the late 19th and early 20th centuries, recognized for the reactivity of its active methylene group.

The synthesis of N-substituted cyanoacetamides gained significant traction in the mid-20th century, driven by the burgeoning field of medicinal chemistry and the quest for novel heterocyclic compounds with biological activity. The general and most common method for the synthesis of such compounds involves the condensation of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[1]

The specific synthesis of 2-cyano-N-(pyridin-2-yl)acetamide would have logically followed from the exploration of heteroaromatic amines in this reaction, with 2-aminopyridine being a readily available and reactive starting material. Early investigations into the reactions of 2-aminopyridine with various electrophiles would have naturally led to its condensation with cyanoacetic acid derivatives.

A plausible and historically consistent synthetic pathway for the initial discovery of 2-cyano-N-(pyridin-2-yl)acetamide is the direct amidation of a cyanoacetate ester with 2-aminopyridine. This straightforward reaction, often carried out at elevated temperatures or in the presence of a base, provides a reliable route to the desired product.

This fundamental reaction laid the groundwork for the exploration of 2-cyano-N-(pyridin-2-yl)acetamide as a versatile intermediate.

Methodologies of Synthesis: From Classical Approaches to Modern Innovations

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives has evolved, with modern methodologies offering improved yields, milder reaction conditions, and greater efficiency.

Classical Condensation

The foundational method for synthesizing N-substituted cyanoacetamides remains the direct condensation of an amine with an alkyl cyanoacetate.[1]

Experimental Protocol: Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminopyridine and ethyl cyanoacetate in a suitable high-boiling solvent such as toluene or xylene.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-cyano-N-(pyridin-2-yl)acetamide.

Microwave-Assisted Synthesis

More contemporary approaches utilize microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. This method is particularly favored for its efficiency and alignment with the principles of green chemistry.

A Versatile Precursor: The Role of 2-cyano-N-(pyridin-2-yl)acetamide in Heterocyclic Synthesis

The true value of 2-cyano-N-(pyridin-2-yl)acetamide lies in its utility as a precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive methylene group, activated by the adjacent cyano and amide functionalities, makes it an ideal substrate for cyclization reactions.

This reactivity has been extensively exploited in the synthesis of various fused and substituted pyridine, pyrimidine, and thiazole derivatives, many of which exhibit interesting biological activities. For instance, derivatives of 2-cyano-N-(pyridin-2-yl)acetamide have been investigated for their potential as insecticidal and antimicrobial agents.[2]

Future Perspectives and Applications

The historical journey of 2-cyano-N-(pyridin-2-yl)acetamide from a laboratory curiosity to a valuable synthetic intermediate is a testament to the enduring importance of fundamental organic chemistry. As the demand for novel pharmaceuticals and functional materials continues to grow, the utility of this versatile scaffold is poised to expand further.

Future research is likely to focus on the development of novel derivatives with enhanced biological activities, as well as their application in the design of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The rich chemistry of the cyanoacetamide core, coupled with the unique electronic properties of the pyridine ring, ensures that 2-cyano-N-(pyridin-2-yl)acetamide will remain a relevant and valuable tool in the arsenal of synthetic chemists for years to come.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-111. [Link]

-

Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 01(02), 046-050. [Link]

-

Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 108. [Link]

-

Al-Mousawi, S. M., et al. (2021). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. Molecules, 26(16), 4983. [Link]

-

PubChem. (n.d.). 2-cyano-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Al-Adhami, M. A., et al. (2022). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 27(19), 6265. [Link]

-

Khidre, R. E., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc, 2016(v), 301-317. [Link]

-

Wikipedia. (2023, December 2). Cyanoacetamide. [Link]

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

-

PubChemLite. (n.d.). 2-cyano-n-(pyridin-4-yl)acetamide. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. [Link]

-

ResearchGate. (n.d.). Representative bioactive derivatives of 2‐cyano quinoline/pyridine. [Link]

-

ResearchGate. (n.d.). Synthesis of cyano acetamide derivative 2. [Link]

Sources

A Technical Guide to 2-cyano-N-(pyridin-2-yl)acetamide: A Versatile Precursor in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-cyano-N-(pyridin-2-yl)acetamide, a highly functionalized and versatile precursor in organic synthesis. The unique molecular architecture, featuring a reactive methylene group, a nucleophilic pyridine ring, and electrophilic cyano and amide moieties, makes it an exceptional building block for a diverse array of heterocyclic compounds. This document elucidates the fundamental reactivity of the precursor and details its application in key synthetic transformations, including the Gewald reaction, Knoevenagel condensation, and Thorpe-Ziegler cyclization, for the construction of valuable scaffolds such as thiophenes, pyridines, and fused pyrimidines. Emphasis is placed on the mechanistic underpinnings of these reactions and their utility in the synthesis of pharmacologically relevant molecules. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic intermediate.

Introduction: The Molecular Blueprint of a Versatile Precursor

2-cyano-N-(pyridin-2-yl)acetamide is an organic compound distinguished by its trifecta of reactive functional groups: an activated methylene group flanked by two electron-withdrawing groups (cyano and carbonyl), an N-substituted pyridine ring, and an acetamide linkage.[1] This strategic arrangement of functionality imbues the molecule with a rich and tunable reactivity profile, rendering it a valuable starting material in synthetic chemistry.

1.1. Chemical Structure and Physicochemical Properties

The core structure consists of a cyanoacetamide moiety where the amide nitrogen is substituted with a pyridin-2-yl group. The key to its synthetic utility lies in the high acidity of the α-carbon protons of the methylene group, a direct consequence of the resonance stabilization provided by the adjacent cyano and carbonyl groups. This makes the methylene carbon a potent nucleophile upon deprotonation.

| Property | Value |

| CAS Number | 90004-06-1 |

| Molecular Formula | C₈H₇N₃O |

| Molar Mass | 161.16 g/mol |

| Appearance | Typically a solid at room temperature |

| Solubility | Soluble in polar organic solvents[1] |

1.2. Synthesis of the Precursor

The most direct and common synthesis of N-substituted cyanoacetamides involves the reaction of a primary amine with an alkyl cyanoacetate.[2] For 2-cyano-N-(pyridin-2-yl)acetamide, this is typically achieved through the condensation of 2-aminopyridine with an ester of cyanoacetic acid, such as ethyl cyanoacetate. The reaction is often performed at elevated temperatures to drive the elimination of ethanol and favor the formation of the thermodynamically stable amide product.

Caption: General synthesis workflow for 2-cyano-N-(pyridin-2-yl)acetamide.

The Synthetic Utility: A Profile of Reactivity

The compound's value stems from its polyfunctional nature, allowing it to participate in a wide range of chemical transformations.[3] The reactivity can be logically dissected based on its key functional components.

2.1. The Active Methylene Group: A Nucleophilic Hub

The protons on the carbon atom situated between the cyano and carbonyl groups are significantly acidic and can be readily abstracted by a base. This generates a stabilized carbanion that serves as a potent nucleophile in several cornerstone carbon-carbon bond-forming reactions.

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone. In the presence of a base like piperidine or triethylamine, 2-cyano-N-(pyridin-2-yl)acetamide reacts with various aldehydes to form α,β-unsaturated cyanoacrylamide derivatives.[4][5] These products are themselves versatile intermediates for subsequent cyclization reactions.

Caption: Workflow of the three-component Gewald Reaction.

Applications in Heterocyclic Synthesis

The true power of 2-cyano-N-(pyridin-2-yl)acetamide is demonstrated in its role as a precursor to a vast range of heterocyclic systems.

3.1. Synthesis of Pyridine and Pyridone Derivatives

The precursor is widely used to construct highly substituted pyridines and 2-pyridones, which are privileged structures in medicinal chemistry. [6]A common strategy involves a multi-component reaction between an aldehyde, malononitrile, and 2-cyano-N-(pyridin-2-yl)acetamide. [7][8]The reaction proceeds through a series of Knoevenagel and Michael reactions, followed by intramolecular cyclization and tautomerization to yield 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. These compounds have shown potential as anticancer agents. [9] 3.2. Synthesis of Fused Heterocyclic Systems

The pyridine and amide nitrogens can participate in further cyclization reactions to form fused ring systems. For example, reaction with 3-methylbutanal can lead to the formation of (pyrido[1,2-a]pyrimidin-3-yl)oct-2-enamide derivatives through a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. [2]These fused systems are of significant interest due to their unique three-dimensional structures and biological activities.

Case Study: Relevance to Pharmacologically Active Molecules

The utility of this precursor extends beyond academic interest into the realm of pharmaceutical development. Its derivatives are key intermediates in synthesizing molecules with established or potential therapeutic value.

-

Piroxicam Metabolites: Piroxicam is a well-known non-steroidal anti-inflammatory drug (NSAID). [10]The synthesis of its hydroxylated pyridine metabolites, which are crucial for understanding its pharmacokinetics and metabolism, has been reported. [11]While not a direct precursor to Piroxicam itself, which is typically synthesized from saccharin, [12][13]related cyanoacetamide chemistry is integral to building the core heterocyclic systems found in many modern pharmaceuticals.

-

Anticancer and Anti-Fibrosis Agents: Research has demonstrated that cyanopyridone and pyridopyrimidine scaffolds derived from cyanoacetamides can act as dual inhibitors of key receptor tyrosine kinases like VEGFR-2 and HER-2, which are implicated in cancer progression. [9]Similarly, pyrimidine derivatives synthesized from related precursors have shown promising anti-fibrosis activity by inhibiting collagen synthesis. [14]

Experimental Protocols

The following protocols are representative examples based on established literature procedures and serve as a guide for laboratory synthesis.

5.1. Protocol: Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide

This procedure is adapted from general methods for N-alkylated-2-cyanoacetamide synthesis. [15]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (0.1 mol) and ethyl cyanoacetate (0.1 mol).

-

Reaction: Heat the reaction mixture to a high temperature (e.g., 180-190 °C) with stirring. Monitor the reaction for the cessation of ethanol evolution (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.

-

Purification: Filter the solid product and wash it thoroughly with diethyl ether and ethanol to remove unreacted starting materials.

-

Drying: Dry the purified white powder under vacuum to yield the final product. Expected yields are generally good (>70%).

5.2. Protocol: Synthesis of a 6-Amino-2-pyridone Derivative via MCR

This protocol is based on one-pot procedures for synthesizing highly functionalized pyridones. [8][9]

-

Reactant Preparation: To a flask containing ethanol (20 mL), add 2-cyano-N-(pyridin-2-yl)acetamide (10 mmol), an appropriate aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and malononitrile (10 mmol).

-

Catalysis: Add a few drops of a basic catalyst, such as piperidine, to the mixture.

-

Reaction: Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-